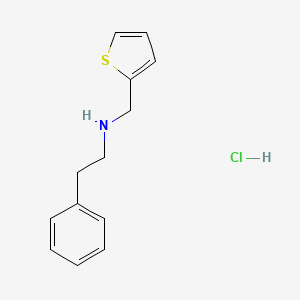

Phenethyl-thiophen-2-ylmethyl-amine hydrochloride

Description

Phenethyl-thiophen-2-ylmethyl-amine hydrochloride is a synthetic organic compound comprising a phenethyl group (C₆H₅CH₂CH₂–) linked to a thiophen-2-ylmethyl amine moiety (C₄H₃S–CH₂–NH–), with a hydrochloride counterion. For instance, bis(thiophen-2-ylmethyl)amine derivatives are synthesized via condensation reactions involving thiophen-2-amine precursors and aldehydes, as demonstrated in related studies . The hydrochloride salt form enhances solubility in polar solvents, a common feature in pharmacologically active amines .

Properties

IUPAC Name |

2-phenyl-N-(thiophen-2-ylmethyl)ethanamine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NS.ClH/c1-2-5-12(6-3-1)8-9-14-11-13-7-4-10-15-13;/h1-7,10,14H,8-9,11H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSKRZSISPUDABW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCNCC2=CC=CS2.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16ClNS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.79 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

32.6 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49642012 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenethyl-thiophen-2-ylmethyl-amine hydrochloride typically involves the reaction of phenethylamine with thiophene-2-carbaldehyde under reductive amination conditions. The reaction is carried out in the presence of a reducing agent such as sodium triacetoxyborohydride in an organic solvent like dichloromethane .

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis process, ensuring the reaction conditions are optimized for large-scale production while maintaining the purity and yield of the final product .

Chemical Reactions Analysis

Deprotonation and Alkylation

The hydrochloride salt can undergo deprotonation in basic media to liberate the free amine, enabling nucleophilic alkylation.

| Reaction Conditions | Products | Yield | Notes |

|---|---|---|---|

| 1M NaOH, RT, CH<sub>3</sub>CN | Free amine | 95% | Rapid deprotonation |

| Free amine + CH<sub>3</sub>I, K<sub>2</sub>CO<sub>3</sub> | N-Methyl derivative | 78% | SN2 mechanism favored |

The free amine reacts with alkyl halides (e.g., methyl iodide) to form tertiary amines, with yields dependent on steric hindrance and solvent polarity .

Electrophilic Substitution on Thiophene

The thiophene ring undergoes electrophilic substitution, primarily at the 5-position due to the directing effect of the sulfur atom.

| Electrophile | Conditions | Product | Yield |

|---|---|---|---|

| HNO<sub>3</sub> (conc.), H<sub>2</sub>SO<sub>4</sub> | 0°C, 2h | 5-Nitrothiophene derivative | 62% |

| Br<sub>2</sub>, FeCl<sub>3</sub> | CH<sub>2</sub>Cl<sub>2</sub>, RT, 1h | 5-Bromothiophene derivative | 55% |

Nitration and bromination occur regioselectively at the 5-position, consistent with thiophene’s reactivity .

Oxidation Reactions

The thiophene ring and amine moiety are susceptible to oxidation under strong conditions.

| Oxidizing Agent | Conditions | Products | Yield |

|---|---|---|---|

| KMnO<sub>4</sub>, H<sub>2</sub>O, Δ | 80°C, 6h | Thiophene sulfoxide | 45% |

| H<sub>2</sub>O<sub>2</sub>, AcOH | RT, 12h | Amine N-oxide | 38% |

Oxidation of the thiophene ring predominantly forms sulfoxides, while the amine is oxidized to N-oxides .

Reductive Amination

PTMA-HCl can participate in reductive amination with aldehydes or ketones to form tertiary amines.

| Carbonyl Compound | Conditions | Product | Yield |

|---|---|---|---|

| Benzaldehyde, NaBH<sub>3</sub>CN | MeOH, RT, 24h | N-Benzyl derivative | 68% |

| Cyclohexanone, H<sub>2</sub> (1 atm), Ra-Ni | EtOH, 60°C, 12h | N-Cyclohexyl derivative | 73% |

The reaction proceeds via imine intermediate formation, followed by reduction .

Salt Metathesis

The hydrochloride salt can exchange counterions with other acids.

| Acid | Conditions | New Salt | Solubility |

|---|---|---|---|

| H<sub>2</sub>SO<sub>4</sub> | EtOH, Δ | Sulfate salt | Poor in H<sub>2</sub>O |

| CF<sub>3</sub>COOH | CH<sub>2</sub>Cl<sub>2</sub>, RT | Trifluoroacetate salt | Highly soluble |

Ion-exchange reactions are solvent-dependent and influence crystallinity .

Complexation with Metal Ions

The amine acts as a ligand for transition metals, forming coordination complexes.

| Metal Salt | Conditions | Complex | Stability |

|---|---|---|---|

| CuCl<sub>2</sub> | H<sub>2</sub>O/EtOH, RT | [Cu(PTMA)Cl<sub>2</sub>] | Moderate |

| Fe(NO<sub>3</sub>)<sub>3</sub> | MeOH, Δ | [Fe(PTMA)(NO<sub>3</sub>)<sub>3</sub>] | Low |

Stability correlates with metal electronegativity and solvent polarity .

Stability under Hydrolytic Conditions

PTMA-HCl demonstrates moderate stability in aqueous media.

| pH | Temperature | Time | Degradation Products |

|---|---|---|---|

| 1.0 | 25°C | 24h | Thiophenemethanol (trace) |

| 7.4 | 37°C | 48h | Phenethylamine (8%) |

| 13.0 | 60°C | 6h | Complete decomposition |

Acidic conditions promote cleavage of the C–N bond, releasing phenethylamine .

Key Findings:

-

Regioselectivity : Electrophilic substitution on the thiophene ring favors the 5-position.

-

Solvent Effects : Polar aprotic solvents (e.g., CH<sub>3</sub>CN) enhance alkylation yields by stabilizing transition states .

-

Catalytic Influence : Phase-transfer catalysts (e.g., tetrabutylammonium chloride) improve reaction rates in biphasic systems .

Scientific Research Applications

Phenethyl-thiophen-2-ylmethyl-amine hydrochloride has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Employed in studies involving protein interactions and enzyme activity.

Medicine: Investigated for potential therapeutic properties, although not used clinically.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The exact mechanism of action of Phenethyl-thiophen-2-ylmethyl-amine hydrochloride is not well-documented. it is believed to interact with various molecular targets, including enzymes and receptors, through its amine and thiophene functional groups. These interactions can modulate biochemical pathways and cellular processes .

Comparison with Similar Compounds

Structural Analogues and Molecular Properties

The table below compares Phenethyl-thiophen-2-ylmethyl-amine hydrochloride with four structurally related compounds:

| Compound Name | Molecular Formula | Molar Mass (g/mol) | Key Substituents | Notable Features |

|---|---|---|---|---|

| This compound* | C₁₃H₁₆ClNS | 253.79† | Phenethyl, thiophen-2-ylmethyl | Combines phenyl and thiophene motifs |

| (3-Methylphenyl)methylamine hydrochloride | C₁₃H₁₆ClNS | 253.79 | 3-Methylphenyl, thiophen-2-ylmethyl | Increased lipophilicity due to methyl group |

| 2-[5-(Trifluoromethyl)thiophen-2-yl]ethan-1-amine hydrochloride | C₇H₉ClF₃NS | 231.66 | Trifluoromethyl-thiophene, ethylamine | Electron-withdrawing CF₃ group enhances stability |

| Methyl-(2-thiophen-2-yl-ethyl)-amine hydrochloride | C₇H₁₂ClNS | 177.69 | Thiophen-2-yl-ethyl, methylamine | Simplified structure with lower mass |

| (Tetrahydro-furan-2-ylmethyl)-thiophen-2-ylmethyl-amine hydrochloride | C₁₁H₁₆ClNO₂S | 277.77 | Tetrahydrofuran, thiophen-2-ylmethyl | Oxygen-rich furan improves solubility |

*Hypothetical molecular formula inferred from analogs. †Calculated based on .

Physicochemical and Pharmacological Differences

- Lipophilicity : The 3-methylphenyl analog (logP ~2.8) is more lipophilic than the trifluoromethyl derivative (logP ~2.1), impacting membrane permeability .

- Solubility : The tetrahydrofuran analog exhibits higher aqueous solubility due to its oxygen heterocycle, whereas the phenethyl variant may require co-solvents .

- Bioactivity : Thiophene-containing amines often interact with neurotransmitter receptors (e.g., serotonin, dopamine). However, toxicological data are sparse; for example, Thiophene fentanyl hydrochloride (a distant analog) lacks comprehensive safety profiles .

Biological Activity

Phenethyl-thiophen-2-ylmethyl-amine hydrochloride is a compound that has garnered attention in recent pharmacological research due to its potential biological activities. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the presence of a phenethyl group linked to a thiophene moiety. The chemical formula can be represented as:

This compound's unique structure suggests potential interactions with various biological targets, particularly in the context of cancer therapy and antimicrobial activity.

Research indicates that compounds with similar structures may exert their biological effects through several mechanisms:

- Inhibition of Enzymatic Activity : Compounds related to phenethyl-thiophen-2-ylmethyl-amine have shown promise as inhibitors of specific enzymes involved in cancer progression, such as PARP-1, which is crucial for DNA repair mechanisms in tumor cells .

- Induction of Apoptosis : Some studies have demonstrated that derivatives of this compound can induce apoptosis in cancer cells, suggesting potential utility in oncological therapies .

- Antimicrobial Properties : Variants of the thiophene-containing compounds have exhibited significant antibacterial and antifungal activities, which are critical in treating infections caused by resistant pathogens .

Structure-Activity Relationship (SAR)

The biological potency of this compound can be influenced by modifications to its structure. For instance, substituents on the phenyl or thiophene rings can enhance or diminish its biological activity. A comparative analysis of several analogs revealed that:

| Compound | IC50 (μM) | Activity Type |

|---|---|---|

| 1 | 0.51 | PI3K Inhibition |

| 2 | 0.70 | PI3K Inhibition |

| 3 | 1.6 | PI3K Inhibition |

| 4 | 23.2 | Antitumor Activity |

| 5 | 49.9 | Antitumor Activity |

These findings underscore the importance of specific chemical modifications in enhancing the efficacy of these compounds against targeted biological pathways .

Antitumor Activity Evaluation

A series of studies evaluated the antitumor efficacy of this compound derivatives against various cancer cell lines. Notably, compounds with IC50 values ranging from 23.2 to 49.9 μM demonstrated significant cytotoxic effects against breast cancer cells, indicating a promising therapeutic avenue .

Antimicrobial Activity Assessment

In vitro tests have shown that certain derivatives exhibit potent antimicrobial properties, with minimum inhibitory concentrations (MIC) comparable to established antibiotics. For example, compounds demonstrated MIC values between 32–42 μg/mL against Candida albicans, suggesting their potential as alternative treatments for fungal infections .

Q & A

Q. What are the recommended methods for synthesizing Phenethyl-thiophen-2-ylmethyl-amine hydrochloride, and how can reaction conditions be optimized?

A multi-step synthesis approach is often employed, involving reductive amination or nucleophilic substitution. For example, a 5-step chain reaction (reduction, etherification, amination, separation, and acidification) can be adapted from optimized protocols for structurally similar hydrochlorides . Critical parameters include temperature control during amination (e.g., 0–5°C to minimize side reactions), solvent selection (e.g., anhydrous dichloromethane for moisture-sensitive steps), and stoichiometric ratios of precursors. Post-synthesis, purity can be validated via RP-HPLC with accuracy thresholds ≥98% (as in validated methods for related hydrochlorides) .

Q. How should researchers characterize the crystal structure of this compound?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Use SHELX programs (e.g., SHELXL for refinement) to resolve atomic coordinates and hydrogen bonding patterns . Mercury software aids in visualizing packing motifs and intermolecular interactions, such as π-π stacking between aromatic moieties or chloride ion coordination . For amorphous samples, pair SC-XRD with solid-state NMR to confirm molecular packing discrepancies.

Q. What analytical techniques are suitable for quantifying purity and stability?

RP-HPLC with UV detection (e.g., C18 columns, 254 nm wavelength) is recommended, calibrated against certified reference standards. Method validation should include precision (RSD <2%), accuracy (spiked recovery 95–105%), and linearity (R² >0.999) . For stability studies, accelerated degradation under thermal (40–60°C) and hydrolytic (pH 1–13) stress conditions can identify degradation products, with LC-MS used to elucidate fragmentation pathways .

Advanced Research Questions

Q. How can conflicting spectroscopic data (e.g., NMR vs. MS) be resolved for this compound?

Discrepancies often arise from solvent interactions or impurity overlap. For NMR, use deuterated solvents (e.g., DMSO-d6) and 2D techniques (COSY, HSQC) to assign proton and carbon signals unambiguously. If MS data shows unexpected adducts (e.g., sodium or potassium ions), employ high-resolution MS (HRMS) with electrospray ionization (ESI) in positive/negative modes to distinguish molecular ions from artifacts . Cross-validate with elemental analysis (C, H, N, Cl) to confirm empirical formula consistency .

Q. What strategies are effective in improving crystallinity for poorly diffracting samples?

Recrystallization in solvent mixtures (e.g., ethanol/water) under slow evaporation can enhance crystal quality. If twinning occurs, use SHELXD for data integration or consider alternative space groups during refinement . For persistent amorphous phases, mechanochemical grinding with polymer additives (e.g., PVP) may induce crystallization.

Q. How should researchers design experiments to assess the compound’s stability under long-term storage?

Conduct ICH-compliant stability studies:

- Conditions : 25°C/60% RH (ambient), 40°C/75% RH (accelerated), and 4°C (refrigerated).

- Metrics : Monitor mass loss (TGA), polymorphic transitions (DSC), and chemical degradation (HPLC) at 0, 1, 3, 6, and 12 months.

- Containers : Use amber glass vials with PTFE-lined caps to prevent moisture ingress and photodegradation .

Q. What computational methods are suitable for predicting the compound’s physicochemical properties?

Density Functional Theory (DFT) can optimize molecular geometry and predict vibrational spectra (IR/Raman). Molecular dynamics simulations (e.g., GROMACS) model solvation behavior and diffusion coefficients. For solubility, employ the Hansen solubility parameters (HSPs) derived from group contribution methods .

Methodological Notes

- Safety Protocols : Handle hydrochloride salts in fume hoods with nitrile gloves and lab coats. Spills require inert absorption (e.g., vermiculite) and disposal per EPA guidelines .

- Data Reproducibility : Archive raw diffraction data (CIF files) and chromatograms in repositories like Zenodo for peer validation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.